2,6-Dimethylaniline hydrochloride
Overview
Description
2,6-Dimethylaniline hydrochloride, also known as 2,6-xylidine hydrochloride, is an aromatic primary amine. It is characterized by the presence of two methyl groups at the 2- and 6-positions on the benzene ring. This compound is a significant starting material in the synthesis of various pharmaceuticals, including local anesthetics such as lidocaine, bupivacaine, and mepivacaine . It is also used in the production of pesticides, dyes, antioxidants, and synthetic resins .
Mechanism of Action
Target of Action
2,6-Dimethylaniline hydrochloride is a key starting material used in the synthesis of many classes of drugs . It is a primary arylamine that is aniline in which the hydrogens at the 2- and 6-positions are replaced by methyl groups . It is a drug metabolite of lidocaine, a local anesthetic .
Mode of Action
It is known to react with 1-naphthaldehyde to form an intermediate, bis (4-amino-3,5-dimethylphenyl)naphthylmethane (badn), which can further form bis (4-maleimido-3,5-dimethylphenyl)naphthylmethane (bmdn) by reacting with maleic anhydride, acetic anhydride, and sodium acetate .
Biochemical Pathways
It is known to be involved in the synthesis of many classes of drugs, such as anesthetics and other chemicals .
Result of Action
It is known to be a key starting material in the synthesis of many classes of drugs .
Biochemical Analysis
Biochemical Properties
2,6-Dimethylaniline hydrochloride is used in the preparation of 2,6-dimethylphenyl isocyanate via phosgenation . It interacts with various enzymes and proteins during this process .
Cellular Effects
It is known to be a metabolite of lidocaine, a local anesthetic . Therefore, it may have similar effects on cellular processes, such as impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to undergo many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles .
Temporal Effects in Laboratory Settings
It is known to be used in the preparation of 2,6-dimethylphenyl isocyanate via phosgenation .
Dosage Effects in Animal Models
It is known to be a metabolite of lidocaine, a local anesthetic . Therefore, it may have similar dosage effects as lidocaine.
Metabolic Pathways
This compound is involved in the metabolic pathways of lidocaine, a local anesthetic . It is a key metabolite of lidocaine .
Transport and Distribution
It is known to be a metabolite of lidocaine, a local anesthetic . Therefore, it may have similar transport and distribution properties as lidocaine.
Subcellular Localization
It is known to be a metabolite of lidocaine, a local anesthetic . Therefore, it may have similar subcellular localization properties as lidocaine.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dimethylaniline hydrochloride can be synthesized through the alkylation of aniline with methanol in the presence of an acid catalyst . The reaction proceeds as follows:
C6H5NH2+2CH3OH→(CH3)2C6H3NH2+2H2O
Alternatively, dimethyl ether can be used as the methylating agent . The reaction conditions typically involve heating the reactants in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound involves similar alkylation processes, often optimized for higher yields and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production on a large scale .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It readily undergoes electrophilic substitution reactions due to the electron-donating effect of the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are commonly employed.
Major Products
Oxidation: Produces nitro derivatives.
Reduction: Yields various amine derivatives.
Substitution: Forms halogenated or sulfonated products.
Scientific Research Applications
2,6-Dimethylaniline hydrochloride is extensively used in scientific research due to its versatility:
Chemistry: It serves as a precursor in the synthesis of various organic compounds and dyes.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of pesticides, antioxidants, and synthetic resins.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylaniline: Another isomer with methyl groups at the 2- and 4-positions.
3,5-Dimethylaniline: Features methyl groups at the 3- and 5-positions.
N,N-Dimethylaniline: A tertiary amine with two methyl groups attached to the nitrogen atom.
Uniqueness
2,6-Dimethylaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of methyl groups at the 2- and 6-positions enhances its reactivity towards electrophilic substitution and influences its role as a precursor in the synthesis of various pharmaceuticals .
Properties
IUPAC Name |
2,6-dimethylaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N.ClH/c1-6-4-3-5-7(2)8(6)9;/h3-5H,9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWMFJDRMZWZNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
87-62-7 (Parent) | |
Record name | 2,6-Xylidine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021436986 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80175705 | |
Record name | 2,6-Xylidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80175705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21436-98-6 | |
Record name | Benzenamine, 2,6-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21436-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Xylidine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021436986 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Xylidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80175705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-xylidinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.338 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-XYLIDINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/695APM3L5Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the function of 2,6-Dimethylaniline hydrochloride in the synthesis of fluorinated aromatic polyimides?
A1: this compound acts as a catalyst in the synthesis of a novel fluorinated aromatic diamine, 1,1-bis(4-amino-3,5-dimethyl-phenyl)-1-(3,5-ditrifluoromethylphenyl)-2,2,2-trifluoroethane (9FMA) []. This diamine is a crucial precursor for producing a series of fluorinated aromatic polyimides with desirable properties. The reaction involves the coupling of 3',5'-ditrifluoromethyl-2,2,2-trifluoroacetophenone with 2,6-dimethylaniline, catalyzed by this compound [].
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